(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid
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Overview
Description
(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid is an organic compound characterized by its conjugated double bonds and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between benzaldehyde and acetophenone to form a chalcone intermediate.
Knoevenagel Condensation: The chalcone intermediate then undergoes a Knoevenagel condensation with malonic acid or its derivatives to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalysts: Use of catalysts such as piperidine or pyridine to enhance reaction rates.
Solvents: Common solvents include ethanol or methanol to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures (typically between 50-100°C) to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenylpropanol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Activity: Potential use in the development of bioactive compounds with antimicrobial or anticancer properties.
Medicine
Pharmaceuticals: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules.
Industry
Materials Science: Utilized in the development of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid involves:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chalcones: Compounds with similar structural motifs and conjugated double bonds.
Cinnamic Acids: Compounds with similar carboxylic acid groups and phenyl rings.
Uniqueness
(E,E)-3-(3-(1-Oxo-3-phenyl-2-propenyl)phenyl)-2-propenoic acid is unique due to its specific arrangement of double bonds and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
82885-72-1 |
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Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(E)-3-[3-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H14O3/c19-17(11-9-14-5-2-1-3-6-14)16-8-4-7-15(13-16)10-12-18(20)21/h1-13H,(H,20,21)/b11-9+,12-10+ |
InChI Key |
HFYXHQBRHCHWAO-WGDLNXRISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C=CC(=O)O |
Origin of Product |
United States |
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